![molecular formula C23H15N3O5S2 B2381256 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 476367-97-2](/img/structure/B2381256.png)

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

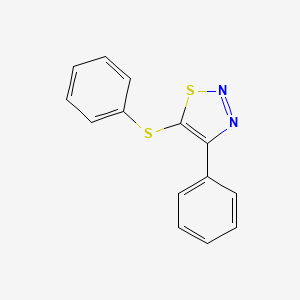

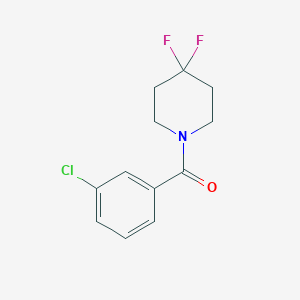

The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-ylmethyl group, a cyano group, a methylthiophen group, and a nitrobenzo[b]thiophene-2-carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized and evaluated for their antitumor activities . For example, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .Wissenschaftliche Forschungsanwendungen

- This compound has been investigated for its antitumor activities. Researchers synthesized a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines and evaluated their effects against HeLa, A549, and MCF-7 cell lines . Some of these compounds exhibited potent growth inhibition properties, with IC50 values generally below 5 μM against the three human cancer cell lines. For instance:

- Schiff base materials, including compounds with similar structures, have potential applications in nonlinear optics (NLO). These applications include optical devices for dynamic image processing, frequency conversion, optical computing, and electro-optic modulation .

- Although not directly related to cancer research, it’s worth noting that derivatives of similar compounds have been tested for anticonvulsant activity. For instance, N-substituted (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives were designed, synthesized, and evaluated for their anticonvulsant effects .

- Noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide were prepared via a simple condensation method. These ligands could have applications in various fields, including coordination chemistry and catalysis .

Antitumor Properties

Nonlinear Optical (NLO) Potential

Anticonvulsant Activity

Ligand Synthesis

Wirkmechanismus

Target of Action

Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .

Mode of Action

It has been observed that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

The compound has shown potent growth inhibition properties against various human cancer cell lines . It has been observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines . These results suggest that the compound may have potential as an antitumor agent.

Eigenschaften

IUPAC Name |

N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N3O5S2/c1-12-16(10-24)23(33-20(12)7-13-2-4-17-18(6-13)31-11-30-17)25-22(27)21-9-14-8-15(26(28)29)3-5-19(14)32-21/h2-6,8-9H,7,11H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZZLKYIQKWGSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])CC4=CC5=C(C=C4)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl (E,4E)-4-[amino-[4-(2,6-dimethylphenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2381175.png)

![(Z)-(1-{[1,1'-biphenyl]-4-yl}-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2381178.png)

![5-Chloro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2381179.png)

![1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2381183.png)

![Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2381191.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2381196.png)